molecular formula C19H16ClN3O2 B13927936 2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide

2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide

Cat. No.: B13927936
M. Wt: 353.8 g/mol
InChI Key: RFBZJWCILQKDPK-UHFFFAOYSA-N
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Description

2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide is a complex organic compound with a molecular formula of C19H16ClN3O2 This compound is characterized by the presence of a chlorinated nicotinamide group, a dimethylphenoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-dimethylphenol with 3-chloropyridine-6-carboxylic acid under specific conditions to form an intermediate. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-(2,3-dimethylphenoxy)pyridin-3-yl)nicotinamide is unique due to the presence of the dimethylphenoxy and pyridinyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-5-3-7-16(13(12)2)25-17-9-8-14(11-22-17)23-19(24)15-6-4-10-21-18(15)20/h3-11H,1-2H3,(H,23,24)

InChI Key

RFBZJWCILQKDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C

Origin of Product

United States

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